molecular formula C15H14FNO2S B2737424 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide CAS No. 2034569-58-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide

Cat. No. B2737424
CAS RN: 2034569-58-7
M. Wt: 291.34
InChI Key: NVWZVDIECVEGSG-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide” is a chemical compound with diverse applications in scientific research. It is a thiophene derivative, which is a very important class of heterocyclic compounds showing interesting applications in the field of medicinal chemistry .

Scientific Research Applications

Radiolabeled Compounds for Neurotransmitter Receptor Studies

Compounds similar to "N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide" could be used in the development of radiolabeled compounds for studying neurotransmitter receptors. For example, [(18)F]4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [(18)F]p-MPPF, is a radiolabeled antagonist used for studying 5-HT(1A) receptors with PET scans. This type of research is crucial for understanding serotonergic neurotransmission in various animal models and humans, and it involves aspects such as chemistry, radiochemistry, animal data with autoradiography and PET, human data with PET, toxicity, and metabolism (Plenevaux et al., 2000).

Anticancer Activity of Heterocyclic Compounds

Research into heterocyclic compounds, which are structurally similar to the compound , has shown potential in anticancer activity. For instance, benzothiazole derivatives have been studied for their antitumor properties. Modifications at specific positions on the benzothiazole (BT) scaffold can modulate its antitumor property. New derivatives have been synthesized and investigated for their probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye et al., 2018).

Novel Synthetic Routes for Pharmaceutical Compounds

The development of novel, practical, and efficient synthesis routes for compounds with specific functional groups, such as fluorobenzamides, is an essential area of research. For example, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, involved overcoming challenges associated with medicinal chemistry synthetic routes, such as the extensive use of chlorinated solvents and unstable intermediates. This research demonstrates the importance of innovative synthetic approaches in the development of new pharmaceuticals (Yoshida et al., 2014).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZVDIECVEGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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